molecular formula C13H13N3O2 B1420458 Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate CAS No. 1072944-47-8

Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate

Cat. No.: B1420458
CAS No.: 1072944-47-8
M. Wt: 243.26 g/mol
InChI Key: KJDDTEUYLRYFRF-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the cyclopropyl and pyridinyl groups.

    Esterification: The carboxylic acid group on the pyrazole ring is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine ring.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions, while the cyclopropyl and pyridinyl groups enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-3-carboxylate: Similar structure but with a different position of the carboxylate group.

    Methyl 5-cyclopropyl-1-(pyridin-3-YL)-1H-pyrazole-4-carboxylate: Similar structure but with the pyridinyl group at a different position.

Uniqueness

Methyl 5-cyclopropyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of its substituents, which can significantly influence its biological activity and chemical reactivity compared to its analogs.

This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 5-cyclopropyl-1-pyridin-2-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-13(17)10-8-15-16(12(10)9-5-6-9)11-4-2-3-7-14-11/h2-4,7-9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDDTEUYLRYFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=CC=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674743
Record name Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-47-8
Record name Methyl 5-cyclopropyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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